2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a sulfanyl group and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.
Introduction of the sulfanyl group: The hydrazide intermediate is then reacted with a thiol compound, such as 2-methylbenzenethiol, under controlled conditions to introduce the sulfanyl group.
Condensation reaction: The final step involves the condensation of the sulfanyl hydrazide with an aldehyde, such as 4-methylbenzaldehyde, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-NAPHTHYLMETHYLIDENE]ACETOHYDRAZIDE
- **2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-9-16(10-8-14)11-19-20-18(21)13-22-12-17-6-4-3-5-15(17)2/h3-11H,12-13H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
COENUGVTFNJFEH-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2C |
Origin of Product |
United States |
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